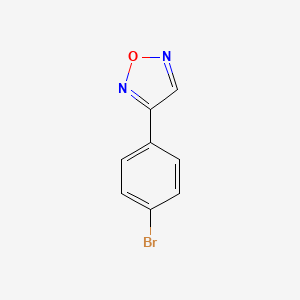

3-(4-溴苯基)-1,2,5-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to “3-(4-Bromophenyl)-1,2,5-oxadiazole” has been reported. For instance, “3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole” was synthesized and used as a key intermediate in the synthesis of heterocyclic liquid crystals . The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .Molecular Structure Analysis

The molecular structure of compounds similar to “3-(4-Bromophenyl)-1,2,5-oxadiazole” has been studied. For example, the molecular structure of “(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one” was analyzed using single-crystal X-ray diffraction method .科学研究应用

合成和生物学特性

1,3,4-恶二唑衍生物的合成,包括与 3-(4-溴苯基)-1,2,5-恶二唑相关的衍生物,由于其广泛的生物活性而成为一个感兴趣的话题。 Gul 等人 (2017) 的一项研究详细阐述了 2-[[5-烷基/芳基烷基取代-1,3,4-恶二唑-2-基]硫代]-N-[4-(4-吗啉基)苯基]乙酰胺衍生物的抗菌和溶血活性,这些衍生物通过一系列从芳基/芳基烷基有机酸开始的转化合成。这些化合物对各种微生物物种表现出相当大的活性,表明它们在抗菌应用中的潜力 (Gul 等,2017)。

另一项研究强调了 1,3,4-恶二唑衍生物的新型合成,以增强其抗炎、镇痛和抗菌特性。通过合成 2-[3-(4-溴苯基)丙-3-酮]-5-(取代苯基)-1,3,4-恶二唑,研究人员发现显着的生物活性,且具有最小的致溃疡作用,表明这些化合物作为更安全的治疗剂的潜力 (Husain & Ajmal,2009)。

在材料科学中的应用

在材料科学中,1,3,4-恶二唑衍生物,包括含有 3-(4-溴苯基)-1,2,5-恶二唑的衍生物,表现出有希望的特性。 Chandrakantha 等人 (2011) 研究了新型 1,3,4-恶二唑衍生物的非线性光学特性,鉴别出由于其在特定波长的光学限制行为而具有光电应用潜力的化合物 (Chandrakantha 等,2011)。

此外,Liu、Zhao 和 Huang (2007) 探索了新型恶二唑衍生物作为电子传输材料,重点关注它们的合成、表征以及对其热、光和电化学性质的评估。他们的研究结果突出了这些化合物作为有机光电器件中的电子传输或空穴阻挡材料的潜力,展示了恶二唑衍生物在推进材料科学中的多功能性和重要性 (Liu、Zhao,& Huang,2007)。

安全和危害

作用机制

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-(4-Bromophenyl)-1,2,5-oxadiazole may also interact with various biological targets.

Mode of Action

Related compounds have been shown to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, while Topo IB is an enzyme that alters the topological states of DNA during transcription. Inhibition of these enzymes could contribute to the cytotoxic action of the compound .

Biochemical Pathways

Related compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(4-Bromophenyl)-1,2,5-oxadiazole may also influence a variety of biochemical pathways.

Result of Action

Related compounds have been shown to exhibit cytotoxic activity against various cell lines . This suggests that 3-(4-Bromophenyl)-1,2,5-oxadiazole may also have cytotoxic effects.

Action Environment

It is known that the success of similar reactions, such as the suzuki–miyaura coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that environmental factors may also influence the action of 3-(4-Bromophenyl)-1,2,5-oxadiazole.

属性

IUPAC Name |

3-(4-bromophenyl)-1,2,5-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXUXLODBRRZJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NON=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2881846.png)

![(Z)-3-(2-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2881847.png)

![N-[1-(2,4-Dichlorophenyl)-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2881852.png)

![5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2881853.png)

![2-(8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide](/img/structure/B2881854.png)

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-4-methoxythiophene-2-carboxamide](/img/structure/B2881856.png)

![2,6-Dichloro-5-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2881859.png)

![2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid](/img/structure/B2881864.png)

![N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2881868.png)